Erythro-4-methylmethylphenidate

Catalog No.
S13257535
CAS No.
210776-67-3
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythro-4-methylmethylphenidate

CAS Number

210776-67-3

Product Name

Erythro-4-methylmethylphenidate

IUPAC Name

methyl (2R)-2-(4-methylphenyl)-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14-/m1/s1

InChI Key

WJZNCJIOIACDBR-ZIAGYGMSSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H]2CCCCN2)C(=O)OC

Erythro-4-methylmethylphenidate is a chemical compound that belongs to the class of substituted phenidates, structurally related to methylphenidate, which is widely used as a central nervous system stimulant for treating attention deficit hyperactivity disorder and narcolepsy. The compound has the molecular formula C15H21NO2C_{15}H_{21}NO_2 and features a piperidine ring, which is characteristic of many stimulant drugs. Its stereochemistry is defined by the erythro configuration, which influences its pharmacological properties and biological activity.

Typical of compounds with similar structures. These reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially leading to more polar derivatives.
  • Reduction: This may convert ketones to alcohols, influencing the compound's solubility and reactivity.
  • Hydrolysis: The reaction with water can break down ester bonds if present, affecting its stability and bioavailability.

The biological activity of erythro-4-methylmethylphenidate is primarily characterized by its action as a norepinephrine-dopamine reuptake inhibitor. This mechanism is crucial for its stimulant effects, as it increases the levels of these neurotransmitters in the synaptic cleft, enhancing alertness and focus. Studies have shown that variations in the structure of methylphenidate analogs can lead to significant differences in their potency and efficacy at dopamine transporters .

Several synthesis methods have been developed for erythro-4-methylmethylphenidate. A notable approach involves:

  • Starting Materials: The synthesis typically begins with readily available precursors such as methylphenidate or its analogs.
  • Reagents: Common reagents include piperidine derivatives and various catalysts to facilitate reactions like hydrogenation.
  • Steps:
    • Formation of the piperidine ring through cyclization.
    • Introduction of methyl groups at specific positions on the aromatic ring.
    • Purification processes such as recrystallization or chromatography to isolate the desired erythro isomer .

Erythro-4-methylmethylphenidate has potential applications in both medical and research settings:

  • Pharmaceutical Research: As a research chemical, it is studied for its pharmacological properties and potential therapeutic uses in treating attention disorders.
  • Comparison Studies: It serves as a reference compound for evaluating the effects of structural modifications on stimulant activity in drug development.

Research indicates that erythro-4-methylmethylphenidate may interact with various neurotransmitter systems. For instance, it has been shown to affect serotonin levels when co-administered with other serotonergic drugs, potentially leading to serotonin syndrome in certain contexts . Additionally, its interactions with other stimulants like amphetamine may alter their pharmacokinetics and dynamics due to shared metabolic pathways .

Erythro-4-methylmethylphenidate shares similarities with several other compounds in the methylphenidate family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsPotency/Activity
MethylphenidateStandard structure with piperidine ringWell-established CNS stimulant
Threo-4-methylmethylphenidateIsomeric form with different stereochemistrySlightly less potent than methylphenidate
4-FluoromethylphenidateFluorine substitution enhances potencyMore potent than methylphenidate
DexmethylphenidateDextro form of methylphenidateHigher potency at dopamine receptors
3-BromomethylphenidateBromine substitution affects biological activityVaries significantly from parent compound

Erythro-4-methylmethylphenidate's unique erythro configuration differentiates it from its threo counterpart, affecting its binding affinity and biological activity at neurotransmitter transporters. This structural variation could lead to distinct therapeutic profiles and side effects compared to other stimulants.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

UNII

CY9K9C43FA

Dates

Modify: 2024-08-10

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